Cleisen-Schmidt Condensation followed by Cyclocondensation: This method involves the synthesis of 3,5-bis(arylidene)-4-piperidone intermediates via Claisen-Schmidt condensation of 4-piperidone with aromatic aldehydes. These intermediates are then reacted with phenylhydrazine hydrochloride in methanol to obtain the desired pyrazolo[4,3-c]pyridine derivatives [, ].
Multi-step Synthesis with Functional Group Transformations: This involves building the pyrazolo[4,3-c]pyridine core through a series of reactions, often starting from readily available precursors. This approach offers versatility in introducing substituents at different positions of the heterocyclic system [, , , , ].
Molecular Structure Analysis
N-Alkylation: The nitrogen atom in the pyrazole ring can be alkylated to introduce various substituents, influencing the compound's pharmacological properties [].
Functional Group Interconversions: Existing functional groups on the pyrazolo[4,3-c]pyridine scaffold can be converted to other functionalities, enabling the synthesis of a diverse range of derivatives. This includes transformations of carbonyl groups, carboxyl groups, and amino groups [, , , ].
Mechanism of Action
Enzyme Inhibitors: Pyrazolo[4,3-c]pyridine derivatives have been identified as inhibitors of enzymes such as tyrosinase [], phosphodiesterase 4 [], and cathepsin S [], highlighting their potential in addressing various diseases.
Receptor Modulators: Specific pyrazolo[4,3-c]pyridines are known to modulate the activity of receptors like Toll-like receptors (TLRs) [], offering potential therapeutic avenues for autoimmune diseases.
Physical and Chemical Properties Analysis
Solubility: The solubility of these compounds in different solvents can vary widely depending on their substituents. For example, the presence of polar groups can enhance water solubility [].
Melting Point: The melting point of pyrazolo[4,3-c]pyridines is influenced by factors such as molecular weight, intermolecular interactions, and crystal packing [, ].
Applications
Therapeutic Agents:
Tyrosinase Inhibitors: These compounds show potential as therapeutic agents for treating hyperpigmentation disorders by inhibiting the tyrosinase enzyme involved in melanin synthesis [].
Anti-inflammatory Agents: Derivatives acting as phosphodiesterase 4 inhibitors exhibit anti-inflammatory properties, making them potential candidates for treating asthma and chronic obstructive pulmonary disease [].
Immunosuppressants: Cathepsin S inhibitors based on the pyrazolo[4,3-c]pyridine scaffold show promise as immunosuppressive agents for managing autoimmune diseases by interfering with antigen presentation [].
Anti-thrombotic Agents: Specific pyrazolo[4,3-c]pyridine derivatives have been investigated as potential anti-thrombotic agents due to their ability to inhibit Factor Xa, a key enzyme in the coagulation cascade [].
Corrosion Inhibitors:
Some pyrazolo[4,3-c]pyridine derivatives exhibit corrosion inhibition properties on various metals in acidic environments. They function by adsorbing onto the metal surface, forming a protective layer that hinders the corrosion process [, , ].
Future Directions
Development of Sustainable Synthetic Methodologies: Exploring eco-friendly synthetic routes, such as using microwave irradiation or ultrasonic techniques [, , ], can contribute to the development of sustainable and efficient methods for preparing pyrazolo[4,3-c]pyridines.
Compound Description: This group of compounds was synthesized via heterocyclization of 3,5-diarylidene-piperidin-4-ones with phenylhydrazine hydrochloride []. The synthesis, performed in methanol at 70°C for 4-6 hours, yielded the target 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines. X-ray crystallography confirmed the structure of one derivative, 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride.
Relevance: These compounds share the core pyrazolo[4,3-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The presence of various aryl and alkyl substituents on the core structure differentiates them. []
Compound Description: This compound was synthesized as a potential tyrosinase inhibitor []. The synthesis involved a two-step process: a Cleisen-Schmidt condensation reaction to yield a 3,5-bis(arylidene)-4-piperidone derivative, followed by a cyclocondensation reaction with phenylhydrazine to obtain the final pyrazolopyridine derivative. In vitro studies revealed weak tyrosinase inhibitory activity for this compound, with an IC50 value exceeding 500 µM. []
Compound Description: The crystal structure of this compound has been reported, revealing a half-chair conformation for the dihydropiperidine ring within the molecule []. Intermolecular hydrogen bonding patterns in the crystal structure are also described. []
Relevance: This compound shares the core 2H-pyrazolo[4,3-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. Key differences include a tert-butyl 3-amino-carboxylate substituent at the 5-position and a saturated bond within the tetrahydropyridine ring in the related compound. []
Compound Description: This series of compounds was developed as potent inhibitors of human eosinophil phosphodiesterase []. They represent a structural modification of a previously identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine series. The incorporation of a triazolo ring improved the compounds' potency and physical properties, making them suitable for pharmaceutical applications. Further modifications within this series led to the development of Tofimilast (compound 19), a potent and selective PDE4 inhibitor with potential applications in treating inflammatory diseases. []
Relevance: While structurally distinct from 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine, these compounds highlight the broader chemical space and biological activities associated with pyrazolopyridine-based scaffolds. Both the target compound and this series share the pyrazole ring fused to a pyridine ring, indicating their relationship within medicinal chemistry exploration. []
Compound Description: This compound is a lead compound from a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) designed to target ESKAPE pathogens []. It demonstrated good activity against ESKAPE pathogens, superior to nitrofurantoin, highlighting the potential of combining a THPP scaffold with a nitrofuran warhead. []
Relevance: This compound shares the core tetrahydropyrazolopyridine (THPP) scaffold with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. The presence of specific substituents, such as the 5-nitrofuran and oxazole moieties, differentiates this compound and contributes to its biological activity. []
Compound Description: MHV370 is a potent and selective TLR7/8 antagonist identified through structure-based drug design []. This compound exhibits promising in vivo activity and has entered Phase 2 clinical trials for treating systemic autoimmune diseases, such as Sjögren's syndrome and mixed connective tissue disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.